Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-" has been explored through various methods. One approach involves the conversion of 2-(2,6-diaminophenyl)ethanol into 4-hydroxyindoline and 4-aminoindoline. This process is achieved by heating in aqueous 70% phosphoric acid for the former and in aqueous 30% sulfuric acid for the latter. Subsequent dehydrogenation of these indolines in the presence of palladium on charcoal under refluxing in 1,4-dimethylbenzene yields 4-hydroxy- and 4-aminoindoles .
Molecular Structure Analysis
Although the specific molecular structure of "Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-" is not directly discussed, the synthesis of related compounds suggests a complex structure that includes an indole core, which is a common feature in many biologically active molecules. The presence of amino and methoxy substituents indicates potential sites for further chemical modifications .
Chemical Reactions Analysis
The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives provides insight into the chemical reactivity of related compounds. The anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture leads to the formation of 1-N-phenyl-o-benzoquinone diamine, which then acts as a Michael acceptor. This reaction occurs in the presence of sulfinic acids as nucleophiles and results in high yields of 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamines. The use of water and ethanol as solvents and the avoidance of toxic reagents highlight the mildness and regioselectivity of this protocol .
Physical and Chemical Properties Analysis
The physical and chemical properties of "Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-" are not explicitly detailed in the provided papers. However, the synthesis methods and the molecular structure of related compounds suggest that such a molecule would exhibit solubility in polar solvents due to the presence of ethanol and sulfonyl groups. The amino and methoxy groups may also influence the molecule's acidity and basicity, as well as its potential for hydrogen bonding and reactivity in substitution reactions .
Scientific Research Applications
Protective Role in Antioxidant Defense
Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, as a sulfur-containing compound, may have applications in protecting cells against oxidative stress. Sulfur-containing amino acids, including methionine, cysteine, homocysteine, and taurine, are involved in the synthesis of intracellular antioxidants like glutathione and N-acetyl cysteine. These compounds offer protection against free radicals and help in detoxifying heavy and transition metal ions in the human body, preventing their accumulation and toxic effects (Čolović et al., 2018).
Therapeutic Uses of Ethanol
Ethanol itself has been used therapeutically for various indications. It has a unique spectrum of effects and is employed as an antidote to methanol or ethylene glycol poisoning, in neurolysis, as an alcohol withdrawal syndrome treatment, and as an antiseptic. The development of interventional radio technologies has given ethanol new indications, especially as an embolization, sclerosing, or ablation agent. Ethanol's pharmacodynamics continue to evolve, potentially highlighting other therapeutic indications for this compound in the future. Its low cost and wide availability make it a valuable therapeutic agent (Le Daré & Gicquel, 2019).
Effectiveness of Taurine in Diabetes Mellitus
Taurine, 2-amino ethanesulfonic acid, a conditionally essential β amino acid not utilized in protein synthesis, is one of the sulfur-containing amino acids like methionine and cysteine. It exhibits cytoprotective properties including antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. Taurine has shown beneficial effects against type 1 and type 2 diabetes mellitus and their complications. Gathering these scientific effects of taurine on diabetes mellitus could provide physicians, especially endocrinologists, with a comprehensive overview of potential trends in the prevention and management of the disease and its complications through antioxidant supplementation (Sirdah, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-amino-4-methoxyphenyl)sulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-14-9-3-2-7(6-8(9)10)15(12,13)5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERMVGUSAPXPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064671 | |
Record name | Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- | |
CAS RN |
7425-81-2 | |
Record name | 2-[(3-Amino-4-methoxyphenyl)sulfonyl]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7425-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((3-amino-4-methoxyphenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-amino-4-methoxyphenyl)sulphonyl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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